molecular formula C11H11BrFNO2 B12077758 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide

Cat. No.: B12077758
M. Wt: 288.11 g/mol
InChI Key: BYMWBBYTJOAFJH-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromo and fluoro substituent on the phenoxy ring, along with a cyclopropyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:

  • Formation of the Phenoxy Intermediate: : The starting material, 3-bromo-5-fluorophenol, is reacted with an appropriate reagent to form the phenoxy intermediate. This step often involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).

  • Acylation Reaction: : The phenoxy intermediate is then subjected to an acylation reaction with cyclopropylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:

  • Substitution Reactions: : The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenoxy ring, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

  • Medicine: : Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving inflammation and cancer.

  • Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: : This compound shares similar substituents on the phenyl ring but differs in the presence of a trifluoromethyl group.

  • 2-(3-Bromo-5-fluorophenoxy)ethanol: : This compound has a similar phenoxy ring but contains an ethanol group instead of the acetamide moiety.

Uniqueness

2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is unique due to the presence of both bromo and fluoro substituents on the phenoxy ring, along with the cyclopropyl group attached to the acetamide moiety

Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

2-(3-bromo-5-fluorophenoxy)-N-cyclopropylacetamide

InChI

InChI=1S/C11H11BrFNO2/c12-7-3-8(13)5-10(4-7)16-6-11(15)14-9-1-2-9/h3-5,9H,1-2,6H2,(H,14,15)

InChI Key

BYMWBBYTJOAFJH-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)COC2=CC(=CC(=C2)Br)F

Origin of Product

United States

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